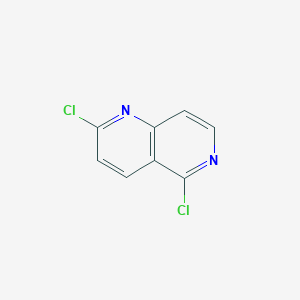

2,5-Dichloro-1,6-naphthyridine

Overview

Description

2,5-Dichloro-1,6-naphthyridine is a type of naphthyridine, a class of nitrogen-containing heterocyclic compounds . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been well explored by the scientific community . In 1893, Reissert reported the synthesis of naphthyridine derivatives for the first time from pyridine-type analogues . There are six isomeric naphthyridines currently exist .Molecular Structure Analysis

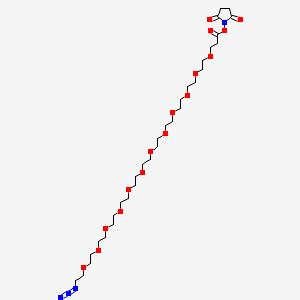

The molecular formula of 2,5-Dichloro-1,6-naphthyridine is C8H4Cl2N2 and its molecular weight is 199.04 . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The reactivity of naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Scientific Research Applications

Anticancer Properties

1,6-naphthyridines, including 2,5-dichloro-1,6-naphthyridine, exhibit promising anticancer activity. Researchers have correlated their effectiveness with the structure–activity relationship (SAR) and molecular modeling studies . These compounds can potentially inhibit cancer cell growth and proliferation.

Antioxidant Capacity

Antioxidants protect cells from oxidative damage. Certain 1,6-naphthyridines exhibit antioxidant activity, which could be relevant for preventing oxidative stress-related diseases.

These applications highlight the versatility of 1,6-naphthyridines, including 2,5-dichloro-1,6-naphthyridine, in medicinal chemistry and beyond. Researchers continue to explore their synthesis and biological effects, aiming to unlock their full potential . If you’d like more details on any specific application, feel free to ask!

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which 2,5-dichloro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anti-cancer agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacological activity of 1,6-naphthyridines suggests that they have suitable adme properties for therapeutic use .

Result of Action

It is known that 1,6-naphthyridines have a variety of pharmacological activities, suggesting that they can induce a range of molecular and cellular effects .

properties

IUPAC Name |

2,5-dichloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKXOXIYZLIHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1,6-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)

![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)

![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)

![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)